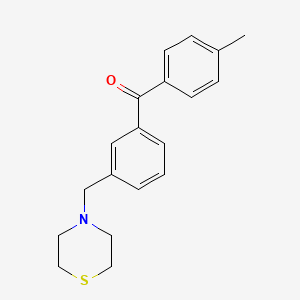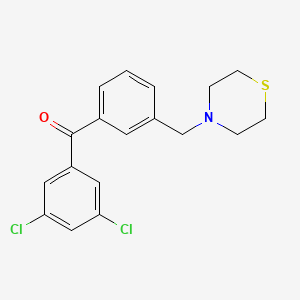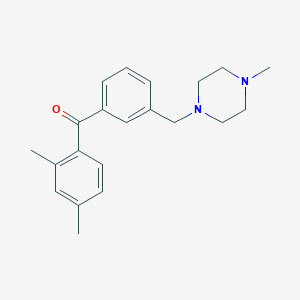
3-(2,4-Dimethylphenyl)-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Paper details a regioselective synthesis method for 3,4-dimethylpenta-1,3-diene, which is a compound with a similar structure to the target compound. The synthesis involves a condensation reaction followed by a Wittig reaction, yielding the desired diene. This method could potentially be adapted for the synthesis of "3-(2,4-Dimethylphenyl)-1-propene" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of a related compound, 3,4-dimethyl-2,5-diphenyl-3,4-dihydro-3a-thia-1,3,4,6-tetraazapentalene, is discussed in paper . The crystal structure was determined using X-ray crystallography, revealing an exact C2 symmetry. Although the target compound is not a tetraaza analogue, the techniques and analysis could be relevant for determining its molecular structure.
Chemical Reactions Analysis
Paper explores the electrochemical preparation of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene and its subsequent reactions. This study provides insights into the types of reactions that vinyl compounds can undergo, which may be applicable to "3-(2,4-Dimethylphenyl)-1-propene" due to the presence of a vinyl group in its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to "3-(2,4-Dimethylphenyl)-1-propene" are not directly discussed in the provided papers. However, paper describes the synthesis and solid-state structures of dimethyl bithiophenedicarboxylates, which could offer comparative data on how substituents on aromatic rings influence physical properties. Additionally, paper discusses the synthesis of a polyphenylene oxide derivative, which includes dimethylphenol units, potentially offering insights into the reactivity and properties of the dimethylphenyl group.
Applications De Recherche Scientifique
Catalytic Dimerization Reactions :
- Propene can be catalytically dimerized to 2,3-dimethylbutene using nickel complexes. This reaction shows high rates of dimerization and significant selectivity under certain conditions (Eberhardt & Griffin, 1970).
- Organoimido tungsten complexes catalyze the dimerization of propene and ethene, leading primarily to the formation of 2,3-dimethylbutenes (Olivier & Laurent-Gérot, 1999).
Molecular Complex Studies :
- Studies on molecular complexes involving 1,1,6,6-tetrakis(2,4-dimethylphenyl)-2,4-hexadiyne-1,6-diol and related compounds offer insights into hydrogen-bonded ring structures (Toda, Tanaka, & Mak, 1985).
Development of Catalysts :
- Selective dimerization of 1,3-butadiene to 1,3,7-octatriene has been achieved through modification of palladium carbene catalysts (Harkal et al., 2005).
- Rhenium-catalyzed deoxydehydration reactions on 1,2-propanediol are noteworthy for their innovative approach to propene production (Scioli et al., 2020).
Complex Formation and Crystal Structures :
- The study of nonsymmetric palladium complexes with partly fluorinated bisphosphine ligands emphasizes the correlation between ligand properties and the activity of catalysts in propene/CO copolymerization (Meier et al., 2003).
Ethene Conversion and Polymerization :
- A one-step conversion of ethene to propene using nickel ion-loaded mesoporous silica demonstrates a significant advance in petroleum chemistry (Iwamoto, 2011).
Olefin Oligomerization and Polymerization :
- Reactions of alkenes on lanthana catalysts reveal insights into the self-poisoning phenomena and the role of allylic species in alkene hydrogenation (Bird, Kemball, & Leach, 1987).
- Propene/ethylene-[1-13C] copolymerization has been used to investigate catalyst regioselectivity in the production of isotactic polypropylene (Busico et al., 2004).
Synthesis of Organoselenium Compounds :
- The synthesis of unsaturated organoselenium compounds via the reaction of organic diselenides with 2,3-dichloro-1-propene offers an innovative approach in organoselenium chemistry (Levanova et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,4-dimethyl-1-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-4-5-11-7-6-9(2)8-10(11)3/h4,6-8H,1,5H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJBMHANWJCVFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633478 |
Source


|
| Record name | 2,4-Dimethyl-1-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenyl)-1-propene | |
CAS RN |
3840-33-3 |
Source


|
| Record name | 2,4-Dimethyl-1-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4'-methoxybenzophenone](/img/structure/B1359624.png)
![2,4-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359626.png)
![2,5-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359627.png)
![3,4-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359628.png)
![2,4-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359631.png)
![3,4-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359632.png)
![3,5-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359633.png)
![Ethyl 6-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-6-oxohexanoate](/img/structure/B1359635.png)





